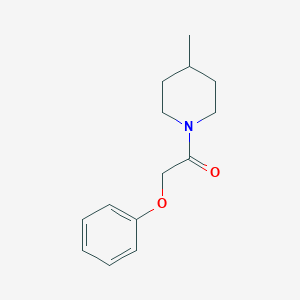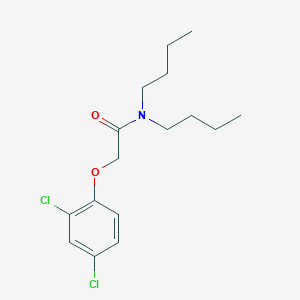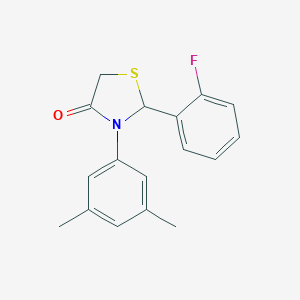
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, also known as DMF-TZ, is a synthetic compound that belongs to the thiazolidinone family. This compound has gained significant interest in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one acts by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and reduce oxidative stress in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its high potency, low toxicity, and ability to target multiple pathways involved in various diseases. However, the limitations of using 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its poor solubility in water and its limited stability in the presence of light and air.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one. These include the development of novel synthetic routes to improve the yield and purity of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
Synthesemethoden
The synthesis of 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-fluorobenzaldehyde with 3,5-dimethylaniline in the presence of acetic acid and sodium acetate to form 3-(3,5-dimethylphenyl)-2-fluorobenzylideneamine. This intermediate compound is then reacted with thioglycolic acid to form 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. 3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Produktname |
3-(3,5-Dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C17H16FNOS |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16FNOS/c1-11-7-12(2)9-13(8-11)19-16(20)10-21-17(19)14-5-3-4-6-15(14)18/h3-9,17H,10H2,1-2H3 |
InChI-Schlüssel |
CUQWIYWZHFQGHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(SCC2=O)C3=CC=CC=C3F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



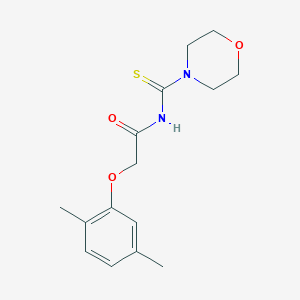

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



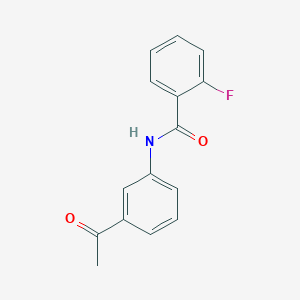

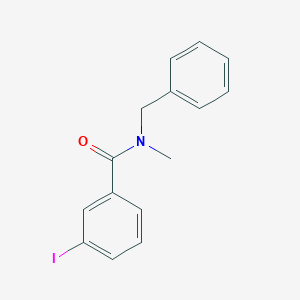
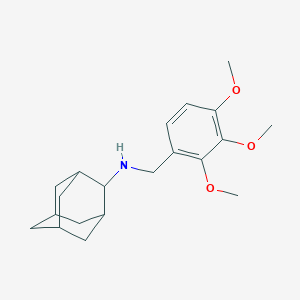
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
